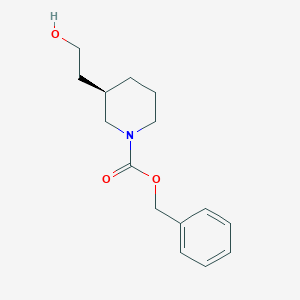
Phosphoric acid, diethyl propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl propyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from phosphoric acid and contains diethyl and propyl groups attached to the phosphorus atom. Esters of phosphoric acid are of significant importance in biochemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl propyl ester can be synthesized through the reaction of phosphoric acid with diethyl and propyl alcohols. The reaction typically requires an acid catalyst such as sulfuric acid or aluminum chloride and is carried out under controlled temperature conditions to ensure the desired ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid is reacted with diethyl and propyl alcohols in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from other by-products. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl propyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl and propyl alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies involving phosphorylation processes.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl propyl ester involves its ability to participate in phosphorylation reactions. The ester can donate its phosphate group to various substrates, thereby modifying their chemical properties and biological activities. This process is crucial in many biochemical pathways, including energy transfer and signal transduction .
Comparación Con Compuestos Similares
Phosphoric acid, diethyl propyl ester can be compared with other esters of phosphoric acid, such as:
- Phosphoric acid, diethyl methyl ester
- Phosphoric acid, diethyl ethyl ester
- Phosphoric acid, diethyl butyl ester
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for particular applications where other esters may not be as effective .
Conclusion
This compound is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and component in numerous applications.
Propiedades
Número CAS |
814-22-2 |
|---|---|
Fórmula molecular |
C7H17O4P |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
diethyl propyl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4-7H2,1-3H3 |
Clave InChI |
IHPUVAUZMHQZSK-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)



